2-[4-(Thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid
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Overview
Description
2-[4-(Thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid is a heterocyclic compound that features both a thiophene and a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the thiophene moiety. One common method involves the reaction of thiophene-2-carboxylic acid with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Electrophiles such as bromine (Br2) or nitronium ions (NO2+) can be used under controlled conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Brominated or nitrated thiophene derivatives.
Scientific Research Applications
2-[4-(Thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(Thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid is largely dependent on its interaction with biological targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of its anticancer properties, the compound may induce apoptosis (programmed cell death) by interacting with cellular pathways that regulate cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl)acetic acid
- 4-Methyl-2-thioxo-2,3-dihydro-thiazol-5-yl)-acetic acid
Uniqueness
2-[4-(Thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid is unique due to the specific arrangement of the thiophene and thiazole rings, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c11-8(12)4-7-9(10-5-14-7)6-2-1-3-13-6/h1-3,5H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHIDWGLBZERPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(SC=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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